Fluvoxamine Acid

Sigma-1 Receptor Binding Affinity SSRI Pharmacology

Accurate quantification of the major fluvoxamine metabolite (30-60% urinary excretion) often fails due to inadequate reference standards. Fluvoxamine Acid resolves this by providing a fully characterized analytical tool for HPLC and LC-MS/MS method validation, enabling reliable pharmacokinetic and therapeutic drug monitoring (TDM) studies. - Directly supports ANDA regulatory submissions with pharmacopeial traceability [USP/EP]. - Enables precise CYP2D6 phenotyping and drug-drug interaction assessments. - Delivered with comprehensive CoA, MS, and HPLC data for immediate method integration.

Molecular Formula C14H17F3N2O3
Molecular Weight 318.29 g/mol
CAS No. 88699-91-6
Cat. No. B602310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluvoxamine Acid
CAS88699-91-6
Synonyms(E)-d-[(2-Aminoethoxy)imino]-4-(trifluoromethyl)benzenepentanoic Acid;  (E)-δ-[(2-AMinoethoxy)iMino]-4-(trifluoroMethyl)benzenepentanoic Acid
Molecular FormulaC14H17F3N2O3
Molecular Weight318.29 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=NOCCN)CCCC(=O)O)C(F)(F)F
InChIInChI=1S/C14H17F3N2O3/c15-14(16,17)11-6-4-10(5-7-11)12(19-22-9-8-18)2-1-3-13(20)21/h4-7H,1-3,8-9,18H2,(H,20,21)/b19-12-
InChIKeyKUIZEDQDELAFQK-UNOMPAQXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Fluvoxamine Acid Reference Standard


Fluvoxamine Acid (CAS 88699-91-6), also referred to as fluvoxamino acid, is the primary carboxylic acid metabolite of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine, formed via oxidative demethylation followed by alcohol dehydrogenase-mediated oxidation . This compound serves as a critical reference standard and analytical tool in pharmaceutical quality control, method development, and pharmacokinetic studies. Its molecular formula is C14H17F3N2O3, with a molecular weight of 318.29 g/mol [1]. As an impurity and metabolite marker, it is essential for ensuring the purity, safety, and regulatory compliance of fluvoxamine-based drug products.

Metabolite-specific reference standard for fluvoxamine quantification
Supports impurity profiling and bioanalytical method development
Applicable to pharmacokinetic metabolite monitoring research
Distinct carboxylic acid metabolite; lower lipophilicity than parent drug

Why Fluvoxamine Acid Is Irreplaceable


Fluvoxamine Acid is a structurally and functionally distinct metabolite within the fluvoxamine metabolic pathway. Its formation requires a specific two-step enzymatic conversion (CYP2D6-mediated O-demethylation followed by alcohol dehydrogenase oxidation) that differentiates it from other metabolites such as fluvoxamine N-oxide or glucuronide conjugates . The compound possesses a unique carboxylic acid moiety that imparts distinct physicochemical properties, including a lower XLogP3-AA of -0.4 compared to the parent drug [1], and enables specific analytical detection. Procurement of Fluvoxamine Acid, as opposed to other fluvoxamine-related impurities, is essential for accurate quantification of this major urinary metabolite (accounting for 30-60% of excreted fluvoxamine metabolites) and for establishing therapeutic monitoring thresholds that predict clinical response [2].

Other fluvoxamine metabolites (e.g., N-oxide, glucuronides) cannot serve as a direct substitute – the carboxylic acid moiety governs retention, ionization, and recognition in LC–MS methods.
Parent fluvoxamine does not represent the major urinary metabolite fraction (30–60% excreted as fluvoxamine acid); selecting the parent drug alone limits exposure–metabolite correlation studies.
Uncharacterized metabolite standards may introduce co-elution or matrix-effect biases; only a fully characterized fluvoxamine acid standard enables reliable method validation for metabolite-level quantification.

Fluvoxamine Acid Comparative Evidence


Sigma-1 Receptor Affinity: Fluvoxamine vs. Paroxetine

Fluvoxamine demonstrates a 52.6-fold higher binding affinity for the sigma-1 receptor compared to paroxetine, another SSRI [1]. This differential affinity has been implicated in the distinct pharmacological profile of fluvoxamine, including its potential effects on psychotic depression [2].

Sigma-1 affinity (Ki)
Head-to-head
Fluvoxamine 36 nM vs Paroxetine 1893 nM
Supports sigma-1 receptor study tool selection
Reported in rat sigma-1 radioligand binding assay
Sigma-1 Receptor Binding Affinity SSRI Pharmacology

CYP Inhibition Profile: Fluvoxamine vs. Other SSRIs

Fluvoxamine exhibits a unique CYP inhibition profile among SSRIs, characterized by potent inhibition of CYP1A2 and CYP2C19, whereas fluoxetine and paroxetine are potent inhibitors of CYP2D6 [1]. At a concentration of 1 μM, fluvoxamine achieves 100% inhibition of CYP1A2 activity in vitro [2].

CYP1A2 inhibition
Reported
100% at 1 µM fluvoxamine
Distinct from fluoxetine/paroxetine (CYP2D6 preference)
Human liver microsome assay; context for interaction study design
Cytochrome P450 CYP Inhibition Drug-Drug Interactions SSRI

Therapeutic Threshold for Fluvoxamine and Metabolite

In a study of 49 Japanese patients with major depressive disorder receiving fluvoxamine 200 mg/day for 6 weeks, a steady-state plasma concentration of fluvoxamine plus its major metabolite fluvoxamino acid (FLV+FLA) above 180 ng/mL was the best predictor of a good therapeutic response [1]. The proportion of responders was significantly higher in patients with FLV+FLA concentrations exceeding this threshold.

Combined Css threshold
Reported
>180 ng/mL (FLV+FLA)
Reported endpoint-response threshold context
Study in 49 patients, HPLC analysis; requires independent validation
Therapeutic Drug Monitoring Steady-State Concentration Major Depressive Disorder Fluvoxamine

Fluvoxamine Acid Urinary Excretion

Fluvoxamine Acid represents approximately 30-60% of the total urinary metabolites of fluvoxamine, making it the predominant excreted metabolite . This is in contrast to the parent drug, of which less than 4% is excreted unchanged in urine [1].

Urinary excretion
Reported
30–60% of excreted metabolites
Primary analyte for fluvoxamine elimination studies
Parent drug excreted unchanged <4%
Pharmacokinetics Metabolism Excretion Fluvoxamine

Physicochemical Properties vs. Parent Drug

Fluvoxamine Acid differs structurally from fluvoxamine by the replacement of the methoxy group with a carboxylic acid moiety, resulting in a distinct molecular formula (C14H17F3N2O3 vs. C15H21F3N2O2) and significantly altered lipophilicity. Fluvoxamine Acid has a computed XLogP3-AA of -0.4, compared to the more lipophilic parent drug [1].

Lipophilicity shift
Reported
XLogP3-AA −0.4 (acid)
Lower lipophilicity vs parent drug
Computed property; influences chromatographic retention and solubility
Physicochemical Properties XLogP Molecular Structure Metabolite

Fluvoxamine Acid Applications in R&D and QC


Therapeutic Drug Monitoring Assay Development

Fluvoxamine Acid is an essential reference standard for developing and validating HPLC or LC-MS/MS assays to measure steady-state plasma concentrations of fluvoxamine and its metabolites. The established therapeutic threshold of >180 ng/mL for combined FLV+FLA concentration [1] provides a quantitative target for TDM studies aimed at optimizing fluvoxamine dosing in patients with major depressive disorder.

Drug-Drug Interaction Studies (CYP1A2/CYP2C19)

Given fluvoxamine's potent inhibition of CYP1A2 and CYP2C19 [1], Fluvoxamine Acid can serve as a probe metabolite or internal standard in in vitro and in vivo studies investigating the impact of fluvoxamine co-administration on the pharmacokinetics of other drugs metabolized by these CYP isoforms. Its distinct chromatographic properties facilitate accurate quantification in complex biological matrices.

Pharmaceutical Impurity Profiling and Quality Control

Fluvoxamine Acid is a key reference standard for identifying and quantifying this specific metabolite/impurity in fluvoxamine maleate drug substance and finished products. Its use is mandated by pharmacopeial monographs (e.g., USP) [1] to ensure product purity and safety. As a fully characterized compound, it supports method validation and regulatory submissions (ANDAs, NDAs) for generic fluvoxamine formulations [2].

Sigma-1 Receptor Pharmacology Research

While fluvoxamine itself exhibits high affinity for sigma-1 receptors (Ki = 36 nM) [1], Fluvoxamine Acid can be utilized as a negative control or comparative probe in assays designed to dissect the contribution of sigma-1 receptor agonism to the overall pharmacological effects of fluvoxamine. Its structural dissimilarity to the parent drug may confer a distinct binding profile.

Application
Selection Property
Validation Focus
Research bioanalytical method development for metabolite monitoring
Metabolite reference standard identity
Reported exposure-response threshold context
CYP-mediated drug interaction research
CYP1A2/CYP2C19 inhibition profile specificity
CYP inhibition assay context
Impurity profiling in pharmaceutical quality control
Fully characterized metabolite standard
Method validation for quality documentation context
Sigma-1 receptor pharmacological research
Distinct binding profile compared to parent drug
Sigma-1 receptor binding assay context

Technical Documentation Hub

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27 linked technical documents
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